molecular formula C24H18Cl3N3O B10922235 2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide

2-[4-chloro-3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B10922235
M. Wt: 470.8 g/mol
InChI Key: FFMRGSDVKSTTDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactionsThe final step involves the acylation of the pyrazole derivative with 2-methylphenylacetyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The use of automated reactors and real-time monitoring systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenyl alcohols .

Scientific Research Applications

2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL]-N~1~-(2-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C24H18Cl3N3O

Molecular Weight

470.8 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(4-chlorophenyl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C24H18Cl3N3O/c1-15-4-2-3-5-20(15)28-21(31)14-30-24(17-8-12-19(26)13-9-17)22(27)23(29-30)16-6-10-18(25)11-7-16/h2-13H,14H2,1H3,(H,28,31)

InChI Key

FFMRGSDVKSTTDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.